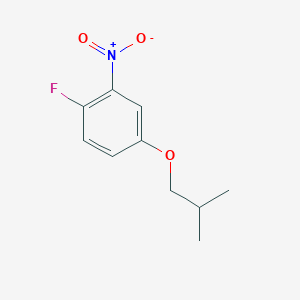

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro-

Description

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is a substituted aromatic compound featuring a fluorine atom at the 1-position, a nitro group at the 2-position, and a 2-methylpropoxy (isobutoxy) group at the 4-position. The fluorine and nitro groups are electron-withdrawing substituents, while the alkoxy group may introduce steric and electronic effects. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic profiles .

Properties

IUPAC Name |

1-fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITHRZVJYKZOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264089 | |

| Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048368-32-6 | |

| Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048368-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- typically involves the nitration of a suitable precursor, such as 2-fluoro-4-nitrophenol, followed by the introduction of the 2-methylpropoxy group. One common method involves the reaction of 2-fluoro-4-nitrophenol with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced formation of byproducts. This method is particularly advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, bases (e.g., sodium hydride).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Fluoro-2-(2-methylpropoxy)-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a nitro group (-NO2), a fluoro group (-F), and a 2-methylpropoxy group (-OCH2CH(CH3)2) attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 227.24 g/mol. The structural complexity allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

A. Organic Synthesis

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Fluorination : The introduction of the fluoro group enhances the compound's reactivity, allowing for nucleophilic substitutions that are essential in synthesizing pharmaceuticals and agrochemicals.

- Reduction Reactions : The nitro group can be reduced to form amines, which are crucial for producing dyes, plastics, and pharmaceuticals.

- Alkylation : The presence of the 2-methylpropoxy group allows for further alkylation reactions that can modify the compound's properties for specific applications.

B. Biological Studies

Research has indicated that compounds with nitro groups can interact with biological systems, potentially leading to the development of new therapeutic agents:

- Antimicrobial Activity : Nitro compounds often exhibit antibacterial properties, making them candidates for developing new antibiotics.

- Enzyme Interaction : Studies are underway to explore how this compound interacts with specific enzymes, which could lead to novel drug design strategies targeting metabolic pathways.

A. Specialty Chemicals Production

In industrial settings, Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is utilized as an intermediate in the production of specialty chemicals:

- Agrochemicals : The compound can be used to synthesize herbicides and pesticides due to its effective biological activity against pests.

- Polymer Manufacturing : Its unique properties may enhance the performance characteristics of polymers used in various applications, including coatings and adhesives.

B. Fine Chemicals

The compound is also significant in the fine chemicals sector, where it contributes to the production of high-purity chemicals used in research and development:

- Pharmaceuticals : As an intermediate in drug synthesis, it plays a role in creating active pharmaceutical ingredients (APIs) with specific therapeutic effects.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Benzene, 1-(2-Chloro-1,1,2-Trifluoroethoxy)-2-Methyl-4-Nitro- (CAS 60984-98-7)

- Molecular Formula: C₉H₇ClF₃NO₃

- Molecular Weight : 269.608 g/mol

- Key Features: Replaces the 2-methylpropoxy group with a 2-chloro-1,1,2-trifluoroethoxy moiety. The methyl group at the 2-position may sterically hinder ortho-directed reactions .

Benzene, 1-[(2S)-3-Azido-2-Fluoropropoxy]-4-Nitro- (CAS 864529-80-6)

- Molecular Formula : C₉H₉FN₄O₃

- Molecular Weight : 240.19 g/mol

- Key Features: Contains a chiral 3-azido-2-fluoropropoxy group. This compound’s nitro group at the 4-position contrasts with the target compound’s 2-nitro substitution, altering resonance effects .

Benzene, 4-Fluoro-1-Methyl-2-Nitro- (CAS 446-10-6)

- Boiling Point : 411.50–411.70 K

- Key Features: A simpler analog lacking the alkoxy group. The methyl group at the 1-position and nitro at the 2-position create a meta-directing electronic environment.

1-Bromo-4-Fluoro-3-Methyl-2-Nitrobenzene (CAS 1286734-82-4)

- Molecular Formula: C₇H₅BrFNO₂

- Purity : 98%

- Key Features : Bromine substitution at the 1-position introduces a heavier halogen, increasing molecular weight (236.03 g/mol) and polarizability. The bromine-nitro combination may enhance photolytic degradation susceptibility compared to fluoro-nitro systems .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Data |

|---|---|---|---|---|

| Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- | N/A | C₁₀H₁₂FNO₃ | ~213.21 (calculated) | N/A |

| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- | 60984-98-7 | C₉H₇ClF₃NO₃ | 269.608 | Synthetic yield data available |

| Benzene, 4-fluoro-1-methyl-2-nitro- | 446-10-6 | C₇H₆FNO₂ | 155.13 | Boiling point: 411.50–411.70 K |

| 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene | 1286734-82-4 | C₇H₅BrFNO₂ | 236.03 | Purity: 98% |

Research Findings

- Electronic Structure Studies : Ab initio calculations on fluoronitrobenzenes reveal that nitro groups significantly reduce electron density at the ortho and para positions, while fluorine exerts a weaker deactivating effect. This aligns with observed regioselectivity in electrophilic substitutions .

- Synthetic Routes : The trifluoroethoxy analog (CAS 60984-98-7) is synthesized via nucleophilic aromatic substitution, achieving moderate yields. Similar methodologies could apply to the target compound .

Biological Activity

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁FNO₃

- Molecular Weight : 185.19 g/mol

- CAS Number : Not specifically listed in the search results but related compounds indicate a focus on fluorinated nitrobenzene derivatives.

The compound features a nitro group, which is known for its ability to participate in various biological interactions. The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is attributed to several mechanisms:

- Antimicrobial Activity : Compounds with nitro groups have shown potential antimicrobial properties. The nitro group can undergo bioreduction in bacterial cells to form reactive intermediates that may damage cellular components, leading to cell death.

- Anticancer Properties : Research indicates that similar nitro-substituted benzene derivatives can interact with various cellular pathways associated with cancer progression. They may inhibit specific enzymes or receptors involved in tumor growth and proliferation .

- Interaction with Biological Targets : The fluorine atom enhances the compound's ability to form hydrogen bonds with biological targets, potentially improving its efficacy as a therapeutic agent. This interaction may lead to the inhibition or activation of specific biochemical pathways.

Case Studies

Recent studies highlight the potential of related compounds in clinical applications:

- A study on 1-fluoro-2-methyl-4-nitrobenzene demonstrated its effectiveness against certain cancer cell lines, suggesting that modifications to the benzene ring can significantly alter biological activity .

- Another investigation focused on the synthesis and evaluation of fluorinated nitro compounds for their anticancer properties. The results indicated that these compounds could inhibit key signaling pathways involved in cancer cell survival .

Comparative Analysis

The following table summarizes the biological activities of selected related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- | Yes | Yes | Bioreduction of nitro group |

| 1-Fluoro-2-methyl-4-nitrobenzene | Moderate | High | Enzyme inhibition |

| 1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene | Yes | Moderate | Reactive intermediates formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.